molecular formula C8H8BrN3 B1611552 6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine CAS No. 68175-12-2

6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine

Cat. No. B1611552
CAS RN: 68175-12-2
M. Wt: 226.07 g/mol
InChI Key: MHFIFOOCPJDOOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine is a derivative of 3H-imidazo[4,5-b]pyridines1. These compounds have been designed and synthesized as selective mTOR inhibitors1.



Synthesis Analysis

The synthesis of 3H-imidazo[4,5-b]pyridines derivatives involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine2. The reaction of this compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds2. The alkylation reaction of this compound gives, each time, two regioisomers, N3 and N42.



Molecular Structure Analysis

The structures of synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction, and theoretical study using the DFT method2. Hirshfeld surface analysis was used to determine the intermolecular interactions responsible for the stabilization of the molecule2.



Chemical Reactions Analysis

The tautomeric form present in the imidazo[4,5-b]pyridine skeletons made this system more diversified2. The condensation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with 1.2 equivalents of alkyl halides under (PTC) conditions led to effects on two positions: the nitrogen at position 3 (N3) and at position 4 (N4)2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine can be determined using various methods such as NMR spectroscopy, X-Ray diffraction, and DFT method2.


Scientific Research Applications

Corrosion Inhibition

A study by Saady et al. (2021) evaluated the performance of imidazo[4,5-b] pyridine derivatives as inhibitors against mild steel corrosion in an acidic environment. The derivatives, including 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine, showed high inhibition efficiency, indicating their potential as effective corrosion inhibitors. This finding is supported by various analytical techniques, including Potentiodynamic Polarization (PDP), Electrochemical Impedance Spectroscopy (EIS), and Density Functional Theory (DFT) calculations, demonstrating their mixed-type inhibitor behavior and strong adsorption onto the steel surface. Saady et al., 2021.

Potential Tyrosyl-tRNA Synthetase Inhibitors

Jabri et al. (2023) synthesized novel 6-bromo-imidazo[4,5-b]pyridine derivatives and evaluated them as potential tyrosyl-tRNA synthetase inhibitors. The study involved a systematic approach to synthesize these compounds, followed by structural elucidation and molecular docking studies. The results highlighted the compound 9a as the most potent, with significant binding affinity, suggesting these derivatives' potential as therapeutic agents against diseases where tyrosyl-tRNA synthetase plays a role. Jabri et al., 2023.

Anticancer and Antimicrobial Activity

Research by Shelke et al. (2017) on microwave-assisted and conventional synthesis of new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives showcased their promising anticancer and antimicrobial properties. Specific derivatives exhibited significant activity against breast cancer cell lines and notable antibacterial and antifungal effects, indicating the potential of imidazo[4,5-b]pyridine moiety as a template for developing new therapeutic agents in these fields. Shelke et al., 2017.

Safety And Hazards

The safety and hazards of 6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine are not specifically mentioned in the sources. However, similar compounds have been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 33.


properties

IUPAC Name

6-bromo-2-ethyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-2-7-11-6-3-5(9)4-10-8(6)12-7/h3-4H,2H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFIFOOCPJDOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00499430
Record name 6-Bromo-2-ethyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine

CAS RN

68175-12-2
Record name 6-Bromo-2-ethyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 3
Reactant of Route 3
6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 4
Reactant of Route 4
6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 5
Reactant of Route 5
6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 6
Reactant of Route 6
6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine

Citations

For This Compound
1
Citations
T Baladi, J Aziz, F Dufour, V Abet, V Stoven… - Bioorganic & Medicinal …, 2018 - Elsevier
The TAM kinase family arises as a new effective and attractive therapeutic target for cancer therapy, autoimmune and viral diseases. A series of 2,6-disubstituted imidazo[4,5-b]pyridines …
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.